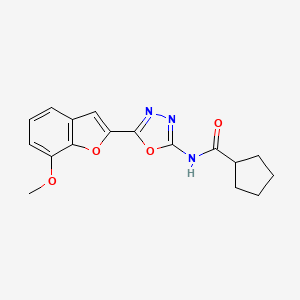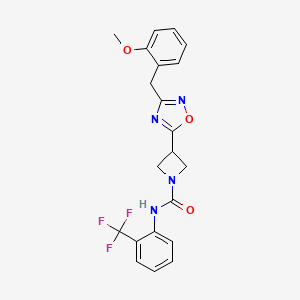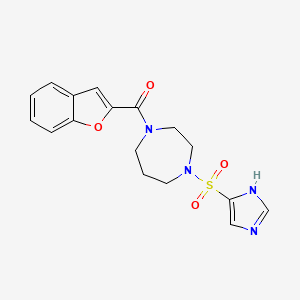![molecular formula C13H13ClN2O4S2 B2359519 2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate CAS No. 344263-67-8](/img/structure/B2359519.png)
2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate” is a chemical compound that is available for purchase from various suppliers. It is also known by other synonyms such as “2-[(2-chlorophenyl)carbamoyl]thiophen-3-yl N,N-dimethylsulfamate” and "Sulfamic acid, N,N-dimethyl-, 2-[[(2-chlorophenyl)amino]carbonyl]-3-thienyl ester" .
Chemical Reactions Analysis
As mentioned earlier, carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones . The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .Applications De Recherche Scientifique
Lithium-Ion Batteries
2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate: has potential applications in the field of energy storage, particularly in lithium-ion batteries. The carbonyl group within the molecule can serve as an organic electrode due to its ability to undergo reversible redox reactions. This property is essential for the charge-discharge cycles in batteries .
High-Throughput Calculations and Machine Learning
The compound can be used in high-throughput calculations and machine learning to rapidly identify high-performance materials for various applications. This approach can significantly reduce the time and cost associated with traditional experimental methods .
Synthesis of Heterocycles
The molecule’s structure allows for its use as a synthon in the synthesis of a wide range of heterocyclic compounds. These heterocycles can have applications in pharmaceuticals, agrochemicals, and materials science .
Biomedical Applications
Due to its structural features, 2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate can be a precursor for biologically active compounds. It can be utilized to develop new therapeutic agents with potential applications in medicine .
Advanced Material Design
Finally, the compound’s versatility allows for its use in the design of advanced materials with tailored properties for specific applications. This could include the development of new alloys, composites, or smart materials that respond to environmental stimuli.
Propriétés
IUPAC Name |
[2-[(2-chlorophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S2/c1-16(2)22(18,19)20-11-7-8-21-12(11)13(17)15-10-6-4-3-5-9(10)14/h3-8H,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIAPLRLLZWMRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Propan-2-yl-5-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2359436.png)



![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)
![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)
![3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2359445.png)
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2359446.png)
![1-Methylsulfonyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]piperidine-4-carboxamide](/img/structure/B2359449.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2359450.png)


![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2359459.png)